molecular formula C9H10O3 B1314078 Methyl 3-hydroxy-2-methylbenzoate CAS No. 55289-05-9

Methyl 3-hydroxy-2-methylbenzoate

Cat. No. B1314078
CAS RN: 55289-05-9
M. Wt: 166.17 g/mol
InChI Key: PJSKJGYGIBLIAS-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-2-methylbenzoate” is an organic compound with the CAS Number: 55289-05-9 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-2-methylbenzoate” involves a reaction with thionyl chloride in methanol under reflux conditions . The product is then purified by silica chromatography .


Molecular Structure Analysis

The molecular weight of “Methyl 3-hydroxy-2-methylbenzoate” is 166.18 . The exact molecular structure can be represented by the linear formula: C9H10O3 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-2-methylbenzoate” is a solid at room temperature . It has a molecular weight of 166.18 . It is sealed in dry conditions and stored at room temperature . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Applications in Analytical Chemistry

Methyl 3-hydroxy-2-methylbenzoate has been investigated for its potential in various applications, particularly in analytical chemistry. For instance, the study of its single crystal structure, using X-ray diffraction and Hirshfeld surface analysis, contributes to a deeper understanding of its molecular interactions and properties. This knowledge is crucial in the development of analytical methods in pharmaceutical and cosmetic industries (Sharfalddin et al., 2020).

Involvement in Chemical Synthesis

Research has also focused on the mechanism of its formation, such as the suggested pathway for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid. Understanding these mechanisms is pivotal in synthetic chemistry, especially in the synthesis of complex organic compounds (Sangaiah & Rao, 2013).

Environmental and Toxicological Studies

Studies on methyl paraben, a related compound, have highlighted its potential environmental and toxicological implications. Investigations into its activation by light irradiation and metabolism have revealed insights into how it might cause oxidative DNA damage, which has implications for understanding its environmental impact and toxicity (Okamoto et al., 2008).

Antimicrobial Applications

In the field of antimicrobial research, derivatives of methyl 3-hydroxy-2-methylbenzoate have been explored. For example, novel 1,3,4-thiadiazole-based molecules, synthesized using this compound, have shown significant antimicrobial activity against various microorganisms. This application is particularly relevant in the development of new antimicrobial drugs (Shehadi et al., 2022).

Biomedical Imaging

Another interesting application is in the field of biomedical imaging. A study demonstrated the synthesis of a fluorogenic chemosensor based on methyl 3-hydroxy-2-methylbenzoate for the highly selective and sensitive detection of aluminum ions, with potential applications in living cell imaging [(Ye et al., 2014)](https://consensusensus.app/papers/highly-fluorescent-sensor-detection-application-living-ye/660e9857efe2563cb042af188a9582fd/?utm_source=chatgpt).

Pharmaceutical Research

The compound has also been a subject in pharmaceutical research. A study investigated its role in the synthesis of certain aromatic constituents of calichemicin antibiotics. Such research is crucial in the development of new pharmaceuticals and understanding their synthesis pathways (Laak & Scharf, 1989).

Neuroprotective Effects

Methyl 3-hydroxy-2-methylbenzoate has been studied for its neuroprotective effects. A study demonstrated the protective effects of a derivative, methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells, highlighting its potential in treating neurodegenerative diseases (Cai et al., 2016).

Environmental Microbial Metabolism

Its involvement in microbial metabolism was also explored. A study investigated the bacterial metabolism of 2,4-xylenol, a related compound, and its conversion into 4-hydroxy-3-methylbenzoic acid. Understanding such microbial processes is vital in environmental science and biodegradation studies (Chapman & Hopper, 1968).

Antiviral Research

Furthermore, research into methyl gallate, a compound related to methyl 3-hydroxy-2-methylbenzoate, has revealed its potent antiviral activity against herpes simplex virus, indicating potential uses in antiviral therapies (Kane et al., 1988).

Analytical Methods in Human Health

A study focusing on the development of an analytical method for measuring parabens and other environmental phenols in human milk highlights the compound's relevance in human health and environmental exposure assessment (Ye et al., 2008).

Safety And Hazards

“Methyl 3-hydroxy-2-methylbenzoate” is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKJGYGIBLIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500143
Record name Methyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-methylbenzoate

CAS RN

55289-05-9
Record name Methyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

A solution of 17.98 g (0.118 mol) of 3-hydroxy-2-methylbenzoic acid in 200 mL of MeOH was treated with 2.0 mL of conc. H2SO4 and heated at reflux overnight. The solution was concentrated under reduced pressure and diluted with H2O. The product was collected and recrystallized from MeOH/H2O to give 12.85 g (65.6% yield) of a tan solid, mp 74-75° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 167 (M+H+).
Quantity
17.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
65.6%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (3.80 g, 25.0 mmol) in methanol (3.0 mL) at 0° C. was added thionyl chloride (3.00 mL, 41.2 mmol) dropwise. The reaction was allowed to warm to room temperature and was then heated at 50° C. for 2 hours. The solvent was removed under vacuum and the resulting solids were dissolved in ethyl acetate and washed with NaHCO3 (sat. aq.). The ethyl acetate layer was dried over Na2SO4, filtered, and concentrated under vacuum to give methyl 3-hydroxy-2-methylbenzoate (114a, 3.49 g, 84% yield) as a light tan solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-2-methylbenzoic acid (250 g, 1.32 mole) was added to methanol (2500 mL, 10×) in a jacketed bottom drop three neck flask under nitrogen. Sulfuric acid (48.3 g, 0.49 mole) was added to the above solution. The mixture was heated to 60° C. and stirred for 8 to 17 hours. Once conversion was >98%, the mixture was atmospherically distilled to 3× volume. The residue was cooled to 20° C. and slowly added to water (500 mL, 2×) over at least 30 minutes. Seeds (2 g, 0.01×) were added and the mixture was agitated at 20° C. for at least 1 hour. Water (1500 mL, 6×) was added at 20° C. over at least 3 hours and the mixture was agitated at 20° C. for at least one additional hour. The solid was filtered, and washed three times with 9:1 water:methanol (500 mL, 2× each) until pH≧3. The solid was dried under vacuum at 35 to 45° C. until KF≦0.1% to give methyl 3-hydroxy-2-methylbenzoate (235.3 g, 86% yield);
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxy-2-methylbenzoic acid (5 g, 33 mmol) and concentrated sulfuric acid (3 mL) in methanol (300 mL) was stirred at reflux for 48 hours. The mixture was cooled to room temperature and the pH was adjusted to 7 using solid sodium bicarbonate. Some methanol was evaporated and residue was partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic portion was washed with brine then dried over anhydrous sodium sulfate. Filtration and concentration afforded 5.3 g, 32 mmol (97%) of methyl 3-hydroxy-2-methylbenzoate. 1H NMR (400 MHz, CDCl3): 7.41 (d, 1H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 3.89 (s, 3H), 2.46 (s, 3H). MS (EI) for C9H10O3: 167 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 3-hydroxy-2-methylbenzoic acid (5 g, 33 mmol) and sulfuric acid (500 μl) in methanol (20 mL) was stirred at reflux for 15 hours. The reaction mixture was allowed to cool to room temperature and partitioned between water and ethyl acetate. The aqueous portion was extracted with ethyl acetate and the combined organic portion was washed with saturated sodium bicarbonate, brine, and then was dried over sodium sulfate, filtered and concentrated under reduced pressure to afford (5.46 g, 100%) of methyl 3-hydroxy-2-methylbenzoate. 1H NMR (400 MHz, DMSO-d6): 9.71 (s, 1H), 7.20-7.17 (m, 1H), 7.11-7.07 (m, 1H), 7.01-6.97 (m, 1H), 3.79 (s, 3H), 2.28 (s, 3H). MS (EI) for C9H10O3: 166 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TM Cresp, RGF Giles, MV Sargent, C Brown… - Journal of the …, 1974 - pubs.rsc.org
… We first attempted to introduce a 4-formyl group into methyl 3-hydroxy-2-methylbenzoate (3). Initially we prepared 3-hydroxy-2-methylbenzoic acid (4) by base treatment of sodium …
Number of citations: 8 pubs.rsc.org
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
… The solid was collected by vacuum filtration, washed with water (5 L), and dried to give methyl 3-hydroxy-2-methylbenzoate (484.5 g, 2.92 mol, 88.7% yield) as a light brown solid. H …
Number of citations: 122 pubs.acs.org
Y Kawakita, H Banno, T Ohashi, T Tamura… - Journal of Medicinal …, 2012 - ACS Publications
To develop novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) kinase inhibitors, we explored pyrrolo[3,2-d]pyrimidine derivatives bearing …
Number of citations: 41 pubs.acs.org
O Fuchs - Drugs of the Future, 2021 - access.portico.org
… Iberdomide (CC-220) can be prepared by esterification of 3-hydroxy-2-methylbenzoic acid (I) with MeOH in the presence of H2SO4 at 62 C to give methyl 3-hydroxy-2methylbenzoate (II)…
Number of citations: 1 access.portico.org
F Wittlinger, SP Chitnis, CD Pham, T Damghani… - 2023 - chemrxiv.org
Targeted small-molecule therapies in mutant epidermal growth factor receptor (EGFR) non-small cell lung cancer (NSCLC) have undergone several generations of development in …
Number of citations: 0 chemrxiv.org
J Zhang, J Che, X Luo, M Wu, W Kan… - Journal of Medicinal …, 2022 - ACS Publications
Bruton’s tyrosine kinase proteolysis-targeting chimeras (BTK-PROTACs) have emerged as a promising approach to address the limitations of BTK inhibitors. However, conducting the …
Number of citations: 18 pubs.acs.org
ZT Zinsli - 2021 - search.proquest.com
… round bottom flask with dimethyl formamide (50 mL), methyl 3hydroxy-2-methylbenzoate 3 (4.0012 g, 24 mmol, 1.0 equiv) and imidazole (4.0975 g, 60. mmol, 2.5 equiv) was added …
Number of citations: 2 search.proquest.com
J Feierfeil - 2017 - edoc.ub.uni-muenchen.de
This Ph. D. thesis describes the synthesis of polysubstituted arenes and heteroarenes from nonaromatic precursors via a ring-opening aromatization reaction of bicyclo [3.1. 0] hexan-2-…
Number of citations: 3 edoc.ub.uni-muenchen.de

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